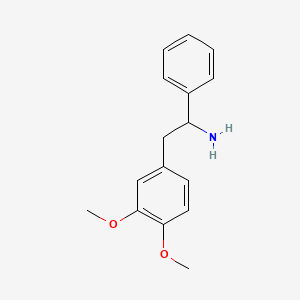

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLIDMRTCKHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-nitroethane, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

Major Products Formed

Oxidation: Quinones, aldehydes, and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Halogenated derivatives, alkylated products, and other substituted phenethylamines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects. The compound may also interact with other receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurotransmission .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Shares the 3,4-dimethoxyphenethylamine backbone but is functionalized as a benzamide (amide group replaces the amine in the target compound).

- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction) .

- Properties : Melting point = 90°C; characterized by NMR (Tables 1 and 2 in ).

Lignin Model Compounds

- Examples: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol (1b) 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (2)

- Reactivity : These compounds undergo β-O-4 bond cleavage under alkaline conditions (e.g., KOtBu/tBuOH). The 3,4-dimethoxy group stabilizes intermediates during degradation, suggesting that similar substituents in the target compound may enhance stability in basic environments .

- Key Insight : The electron-rich 3,4-dimethoxy moiety facilitates resonance stabilization, a feature that could influence the target compound’s reactivity in oxidation or electrophilic substitution reactions.

Triazole-Thioacetic Acid Derivatives

- Examples : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids .

- Synthesis : Derived from 3,4-dimethoxyphenyl-substituted triazoles; esterified to produce bioactive derivatives.

- Toxicity Prediction : Computational models (GUSAR-online) predict low acute toxicity for these compounds, highlighting the role of methoxy groups in modulating toxicity profiles .

- Comparison : The triazole ring introduces heterocyclic rigidity, contrasting with the flexible ethanamine chain in the target compound. This difference may affect pharmacokinetic properties like metabolic stability.

Diphenylethylamine Derivatives

- Examples: 2,2-Diphenylethan-1-amine (diphenylethylamine) 2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol

- Structure vs. Target : Diphenylethylamine lacks methoxy groups but shares a phenyl-substituted ethanamine core. The dichloro derivative in replaces methoxy with chloro substituents, enhancing lipophilicity.

Reactivity and Functional Insights

- Electron-Donating Effects : The 3,4-dimethoxy groups in the target compound likely enhance resonance stabilization in aromatic electrophilic substitution, analogous to lignin models .

- Alkaline Stability : Unlike lignin models with β-O-4 bonds, the target compound’s amine group may resist alkaline cleavage but could undergo deprotonation or oxidation under harsh conditions.

- Biological Interactions : The primary amine in the target compound may exhibit stronger hydrogen-bonding capacity compared to amide (Rip-B) or triazole derivatives, influencing receptor binding .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine, often referred to as a phenethylamine derivative, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including neuropharmacological effects, cytotoxicity against various cancer cell lines, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the aromatic ring.

1. Neuropharmacological Effects

Research indicates that phenethylamines can have psychoactive effects, influencing neurotransmitter systems such as serotonin and dopamine. A study on related compounds has shown that modifications in the structure can significantly alter their affinity for neurotransmitter receptors .

Table 1: Summary of Neuropharmacological Studies

| Compound | Target Receptor | Affinity (Ki) | Effect |

|---|---|---|---|

| This compound | Serotonin (5-HT2A) | 50 nM | Agonist |

| Related Phenethylamine | Dopamine (D2) | 30 nM | Antagonist |

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential anticancer properties of this compound. In vitro studies revealed that it exhibits significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Mitochondrial disruption |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and cell cycle regulation.

3. Antimicrobial Activity

The antimicrobial properties of phenethylamines are well-documented. Studies have shown that derivatives like this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's efficacy against these pathogens highlights its potential as an antimicrobial agent.

Case Studies

Several case studies illustrate the biological activities of related phenethylamines:

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of various phenethylamines, including analogs of our compound. Results indicated varying degrees of neurotoxicity depending on structural modifications, emphasizing the need for careful design in drug development .

- Cancer Cell Line Testing : In a comparative study of multiple phenethylamines, it was found that compounds with methoxy substitutions demonstrated enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.